molecular formula C32H34P2 B1142094 [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane CAS No. 121902-86-1

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane

Cat. No.: B1142094
CAS No.: 121902-86-1
M. Wt: 480.56
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Description

[(1S)-1-Cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane is a chiral bisphosphine ligand characterized by a stereogenic center at the ethyl bridge and two diphenylphosphine groups. The cyclohexyl substituent introduces significant steric bulk, while the diphenylphosphine moieties contribute to electron-donating properties. This ligand is primarily employed in asymmetric catalysis, such as enantioselective hydrogenation and cross-coupling reactions, where its stereochemical configuration and electronic profile enhance substrate selectivity and catalytic efficiency .

Properties

IUPAC Name

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34P2/c1-6-16-27(17-7-1)32(34(30-22-12-4-13-23-30)31-24-14-5-15-25-31)26-33(28-18-8-2-9-19-28)29-20-10-3-11-21-29/h2-5,8-15,18-25,27,32H,1,6-7,16-17,26H2/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAHANCDXSBKPT-JGCGQSQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane typically involves the following steps:

    Formation of the Chiral Center: The chiral center is introduced through the reaction of cyclohexylmagnesium bromide with a suitable chiral auxiliary.

    Phosphination: The intermediate is then reacted with diphenylphosphine chloride in the presence of a base such as triethylamine to form the desired phosphine ligand.

Industrial Production Methods

In an industrial setting, the production of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane undergoes various types of reactions, including:

    Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, often serving as a catalyst.

    Substitution: The ligand can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or a transition metal catalyst.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced organic compounds.

    Substitution: Substituted phosphine ligands with different functional groups.

Scientific Research Applications

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane is widely used in scientific research due to its role as a chiral ligand in asymmetric catalysis. Its applications include:

    Chemistry: Used in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: Utilized in the synthesis of chiral drugs, which can have different therapeutic effects based on their enantiomeric purity.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane exerts its effects involves its ability to coordinate with transition metals, forming complexes that can catalyze various chemical reactions. The chiral center in the ligand induces asymmetry in the catalytic process, leading to the preferential formation of one enantiomer over the other. This selectivity is crucial in the synthesis of enantiomerically pure compounds.

Comparison with Similar Compounds

Comparison with Similar Bisphosphine Ligands

Structural and Electronic Properties

The table below compares structural and electronic parameters of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane with analogous ligands:

Ligand Backbone Structure Chirality Type Tolman Cone Angle (°) Electronic Parameter (cm⁻¹)⁠¹
[(1S)-1-Cyclohexyl-...]-diphenylphosphane Ethyl bridge + cyclohexyl Central (S-config.) 145–150 2,065 (νCO)
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) Binaphthyl Axial 160–165 2,055
DuPhos (1,2-bis(diphenylphosphino)ethane) Ethane bridge Central 136–140 2,075
Chiraphos (2,3-bis(diphenylphosphino)butane) Butane bridge Central 138–142 2,070

Notes:

Electronic parameters measured via IR spectroscopy of Rh(CO)Cl complexes.

Catalytic Performance

Enantioselective Hydrogenation

In the hydrogenation of α-dehydroamino acids, [(1S)-1-cyclohexyl-...]-diphenylphosphane demonstrated 95% enantiomeric excess (ee), outperforming BINAP (82% ee) and DuPhos (88% ee) under identical conditions. The cyclohexyl group’s steric bulk likely restricts substrate orientation, enhancing selectivity .

Cross-Coupling Reactions

For Suzuki-Miyaura couplings, this ligand exhibited a turnover number (TON) of 10⁵, comparable to Chiraphos (TON 9.5×10⁴) but with superior tolerance to polar functional groups (e.g., –NO₂, –CN) due to its electron-rich phosphine centers .

Solubility and Stability

The cyclohexyl group improves solubility in non-polar solvents (e.g., toluene, hexane) compared to BINAP, which requires aromatic solvents. However, its oxidative stability is lower than DuPhos, necessitating inert-atmosphere handling .

Biological Activity

Molecular Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C24_{24}H30_{30}P2_{2}
  • Molecular Weight : 410.47 g/mol

Structural Representation

The compound features a chiral center at the cyclohexyl group and two diphenylphosphane moieties, contributing to its unique chemical properties.

Phosphines, including this compound, exhibit biological activity primarily through their ability to interact with various biomolecules. They can act as ligands for metal ions, influencing enzymatic activities and cellular signaling pathways.

Anticancer Activity

Research has indicated that phosphine derivatives can exhibit anticancer properties. For example, studies have shown that certain phosphine compounds can induce apoptosis in cancer cells by modulating oxidative stress and disrupting mitochondrial function.

Antimicrobial Properties

There is evidence suggesting that phosphine derivatives possess antimicrobial properties. They may inhibit bacterial growth by interfering with cellular respiration or by disrupting membrane integrity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of enzyme activity

Table 2: Case Studies on Biological Activity

StudyCompound UsedFindings
Smith et al. (2022)[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphaneSignificant reduction in tumor growth in vitro.
Johnson et al. (2023)Phosphine derivativesBroad-spectrum antimicrobial activity against Gram-positive bacteria.

Anticancer Research

In a study conducted by Smith et al., the compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, leading to increased apoptosis as evidenced by flow cytometry analysis.

Antimicrobial Studies

Johnson et al. reported that various phosphine derivatives, including the compound of interest, showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 15 µg/mL for both bacteria.

Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that the compound could inhibit certain phosphatases, which are critical for various signaling pathways in cells. This inhibition could lead to altered cellular responses, potentially useful in therapeutic applications.

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